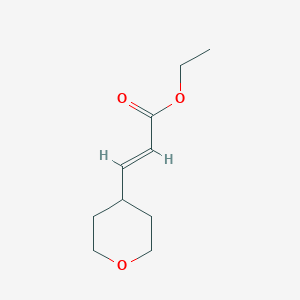

1-Methyl-4-sulfanylpyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-4-sulfanylpyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with a molecular formula C3H3N2H and the structure represented in Figure 1 . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .

Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of the pyrazole-4-carboxamide was determined by X-ray diffraction .

Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid, are significant in medicinal chemistry due to their structural similarity to the adenine part of ATP. They often exhibit a wide range of biological activities and are used in the development of pharmaceuticals that target various diseases . The sulfanyl group in particular may enhance binding affinity to certain enzymes or receptors.

Drug Discovery

In drug discovery, the pyrazole ring is a common scaffold used to create compounds with potential therapeutic effects. The unique structure of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid allows for the introduction of additional functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates .

Agrochemistry

Pyrazole compounds are utilized in agrochemistry for their herbicidal and fungicidal properties. The sulfanyl group present in 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid can be critical for the activity of agrochemicals, providing protection to crops from various pests and diseases .

Coordination Chemistry

In coordination chemistry, 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid can act as a ligand, coordinating to metal ions through its nitrogen and sulfur atoms. This coordination can result in the formation of complex structures with interesting properties, useful in catalysis and materials science .

Organometallic Chemistry

The compound is also relevant in organometallic chemistry, where it can be used to synthesize organometallic complexes with metals. These complexes are important for understanding the mechanisms of catalysis and are also applied in the synthesis of fine chemicals .

Green Synthesis

1-Methyl-4-sulfanylpyrazole-3-carboxylic acid can be involved in green synthesis processes. Its derivatives can be synthesized using environmentally friendly methods, minimizing the use of toxic solvents and promoting sustainable chemistry practices .

Future Directions

Pyrazoles are a rich source of active functional molecules with diverse biological functions. Significant progress has been made in combating antimicrobial resistance to develop potent molecules/antibiotics mostly through novel heterocyclic compounds . The combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods .

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid are currently unknown. This compound belongs to the class of pyrazoles, which are known to have diverse biological activities . .

Mode of Action

Pyrazoles, in general, are known to interact with various biological targets through nucleophilic and electrophilic substitution reactions . .

Biochemical Pathways

Pyrazoles can affect a variety of biochemical pathways due to their diverse biological activities . .

Result of Action

Pyrazoles can have a wide range of effects at the molecular and cellular level due to their diverse biological activities . .

properties

IUPAC Name |

1-methyl-4-sulfanylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-7-2-3(10)4(6-7)5(8)9/h2,10H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPJEKYHUPCVMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-sulfanylpyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)

![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)

![2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923698.png)

![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)